Bromoacetamido-PEG2-Boc-amine
Overview
Description
Bromoacetamido-PEG2-Boc-amine is a polyethylene glycol derivative that contains a tert-butoxycarbonyl (Boc) protected amine and a bromide group. The Boc group can be deprotected under mild acidic conditions to yield a free amine, while the bromide group serves as an excellent leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG2-Boc-amine typically involves the following steps:
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to yield a free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.
Deprotection: Mild acids such as trifluoroacetic acid or hydrochloric acid are used for deprotection
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or amines.
Deprotected Amine: The major product of deprotection is the free amine derivative
Scientific Research Applications
Bromoacetamido-PEG2-Boc-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG2-Boc-amine primarily involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to react with various nucleophiles. The deprotection of the Boc group yields a free amine, which can further participate in conjugation reactions. These properties make it a versatile reagent in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
Bromoacetamido-PEG3-Boc-amine: Contains an additional ethylene glycol unit, providing a longer spacer.
Bromoacetamido-PEG4-Boc-amine: Further extends the polyethylene glycol chain, enhancing solubility and flexibility.
Bromoacetamido-PEG-Boc-amine: Variants with different chain lengths and functional groups
Uniqueness: Bromoacetamido-PEG2-Boc-amine is unique due to its balanced chain length, which provides optimal solubility and reactivity. The combination of a Boc-protected amine and a bromide group makes it highly versatile for various chemical and biological applications .
Biological Activity
Bromoacetamido-PEG2-Boc-amine is a synthetic compound that has garnered significant interest in the fields of bioconjugation and drug development. This compound features a bromoacetamide functional group, a polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. Its unique structural characteristics enable it to form stable conjugates with proteins and other biomolecules, enhancing the pharmacokinetic properties of therapeutic agents.
Structural Overview
The chemical formula of this compound is C₁₁H₁₈BrN₂O₄, characterized by:
- Bromoacetamide Group : Serves as an effective electrophile for nucleophilic substitution reactions.
- PEG Spacer : Increases solubility in aqueous environments, improving biocompatibility.
- Boc-Protected Amine : Allows for controlled deprotection under mild conditions, facilitating further conjugation reactions.
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with thiol and amine-containing molecules. This reactivity is crucial for developing targeted therapies that rely on precise molecular interactions. The PEG component not only enhances solubility but also prolongs circulation time in biological systems, reducing renal clearance and improving bioavailability.
Applications in Drug Development
This compound has diverse applications in drug development, particularly in the synthesis of peptide-based drugs and bioconjugates. Its properties make it suitable for:
- Drug Delivery Systems : Enhances pharmacokinetics and reduces immunogenicity.
- Targeted Therapies : Facilitates the design of compounds that can selectively bind to specific biomolecules.
- Bioconjugation Techniques : Useful in creating stable conjugates for various therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Bromoacetamido-PEG3-Boc-amine | Similar bromoacetamide and Boc protection | Longer PEG spacer enhances solubility further |
Bromoacetamido-C2-PEG2-NH-Boc | Contains a shorter PEG chain | Tailored for specific bioconjugation applications |
Bromoacetamido-C2-PEG3-acid | Features a terminal carboxylic acid | Can react with primary amines for different conjugation pathways |
Bromoacetylated PEG derivatives | Varying lengths of PEG spacers | Different linker lengths affect pharmacokinetics |
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various therapeutic contexts:
- Bioconjugation Studies : Research has shown that compounds containing bromoacetamide groups exhibit strong reactivity towards thiol and amine-containing molecules, leading to stable conjugate formation. This stability is essential for therapeutic efficacy in targeted drug delivery systems .
- Pharmacokinetic Enhancements : In vivo studies indicate that the incorporation of PEG spacers significantly improves the circulation time of drug molecules, allowing for prolonged therapeutic effects while minimizing side effects associated with rapid clearance .
- Development of Targeted Therapies : The compound has been utilized in the synthesis of targeted therapies aimed at specific diseases, demonstrating its versatility as a building block for complex drug structures .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNVTJXXUWHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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